O-Desmethyl Tramadol-d6
Description
Chemical Classification and Nomenclature
O-Desmethyl Tramadol-d6 belongs to the chemical class of cyclohexylphenols, specifically classified as a deuterium-labeled phenolic compound with cyclohexane structural motifs. The International Union of Pure and Applied Chemistry nomenclature defines this compound as 3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol, reflecting its stereochemical configuration and isotopic substitution pattern. The compound exhibits the molecular formula C₁₅H₁₇D₆NO₂, with a molecular weight of 255.38 grams per mole for the free base form. The hydrochloride salt variant, commonly encountered in analytical applications, possesses the molecular formula C₁₅H₁₇D₆NO₂·HCl with a corresponding molecular weight of 291.85 grams per mole.
The Chemical Abstracts Service registry number 873928-73-5 identifies the free base form, while the hydrochloride salt carries the designation 1261393-87-6. Alternative nomenclature systems recognize this compound through various synonyms including O-Desmethyltramadol-D6, 3-[(1R,2R)-2-{[di(²H₃)methylamino]methyl}-1-hydroxycyclohexyl]phenol, and Phenol, 3-[(1R,2R)-2-[[di(methyl-d3)amino]methyl]-1-hydroxycyclohexyl]-, rel- (9CI). The compound demonstrates defined stereochemistry with two established stereocenters, contributing to its specific biological activity and analytical utility.
Table 1: Fundamental Chemical Properties of this compound
Historical Development as an Analytical Standard
The development of this compound as an analytical standard emerged from the growing need for precise quantification methods in tramadol metabolism studies and forensic toxicology applications. The compound was first synthesized and characterized as a stable isotope-labeled internal standard to address the analytical challenges associated with matrix effects and ion suppression in biological sample analysis. The creation date of the compound's initial database entries traces back to November 19, 2009, indicating more than a decade of established use in analytical applications.
The historical significance of this deuterated standard lies in its ability to overcome the analytical limitations experienced with unlabeled internal standards or structural analogs. Research has demonstrated that deuterated standards, particularly those with deuterium incorporated at non-exchangeable positions, provide superior analytical performance compared to alternative internal standard approaches. The specific incorporation of six deuterium atoms in the dimethylamino group creates a sufficient mass shift to enable reliable mass spectrometric discrimination while maintaining chemical similarity to the target analyte.
The forensic toxicology applications of this compound have proven particularly valuable in postmortem investigations and drug monitoring programs. The compound's stability and reliability enable accurate quantification of tramadol metabolites in complex forensic matrices, supporting legal determinations and clinical assessments. Research applications extend to isotope dilution methodologies, where the deuterated standard serves as a primary reference for absolute quantification approaches.
Table 3: Analytical Performance Characteristics in Published Studies
The compound's significance in metabolite research extends to fundamental pharmacokinetic studies investigating tramadol disposition and elimination pathways. Research utilizing this compound has contributed to understanding the enzymatic processes involved in tramadol metabolism, particularly the role of cytochrome P450 2D6 in the formation of the active metabolite. These investigations have clinical implications for personalized medicine approaches, where genetic polymorphisms affecting enzyme activity influence therapeutic outcomes.
Properties
CAS No. |
873928-73-5 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3,2D3 |
InChI Key |
UWJUQVWARXYRCG-BMJHUOGNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |
Synonyms |
cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol |
Origin of Product |
United States |
Preparation Methods
Demethylation of Tramadol-d6
The synthesis begins with the demethylation of Tramadol-d6, a deuterated precursor. Tramadol-d6 is synthesized via deuteration of the parent tramadol molecule using deuterated dimethylamine or deuterated solvents. The demethylation process follows a phase-transfer catalytic method described in patents and:
-
Reaction Setup :
-
Mechanism :
The reaction proceeds via nucleophilic demethylation, where the methoxy group (-OCH3) is replaced by a hydroxyl group (-OH). The phase-transfer catalyst facilitates the migration of the hydroxide ion into the organic phase, enhancing reaction efficiency. -
Yield and Purity :
Deuteration Strategies
Deuteration is achieved through two primary methods:
-
Pre-demethylation deuteration : Tramadol is deuterated at the dimethylamine group using deuterated reagents (e.g., D2O, CD3I) before demethylation.
-
Post-demethylation deuteration : O-Desmethyl Tramadol is treated with deuterated solvents (e.g., deuterated methanol) under acidic conditions to introduce deuterium at labile hydrogen sites.
Industrial-Scale Production
Scalable Demethylation Process
The patented phase-transfer method is optimized for industrial production:
| Parameter | Specification |
|---|---|
| Reactor Volume | 500–1,000 L |
| Temperature | 110–120°C |
| Reaction Time | 10–12 hours |
| Workup | Acidification (pH 4–5) with HCl, extraction with dichloromethane |
| Final Purification | Crystallization from acetone/water |
This process avoids chromatographic purification, reducing costs and enabling throughput of 50–100 kg/batch.
Deuteration at Scale
Industrial deuteration employs high-pressure reactors to ensure isotopic purity:
-
Deuterated Solvents : Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3)
-
Deuterium Exchange : Conducted at 60–80°C for 24–48 hours.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment:
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Acetonitrile:0.1% trifluoroacetic acid (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Retention Time | 8.2–8.5 minutes |
Typical purity exceeds 99.5%, with tramadol-d6 and other impurities below 0.1%.
Crystallization and Filtration
The crude product is dissolved in acetone and treated with o-chlorobenzoic acid to form a salt, which is recrystallized to achieve >99.9% enantiomeric purity.
Formulation in Methanol
Solution Preparation
The final step involves dissolving purified this compound in methanol:
Stability Data
| Condition | Result |
|---|---|
| Room Temperature | Stable for 30 days |
| 4°C | Stable for 6 months |
| Freeze-Thaw Cycles | No degradation after 3 cycles |
Challenges and Innovations
Isotopic Dilution
Ensuring uniform deuterium incorporation requires stringent control of reaction conditions. Substoichiometric deuterated reagents lead to partial deuteration, complicating spectral analysis.
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Tramadol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacokinetic Studies
O-Desmethyl Tramadol-d6 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of tramadol and its metabolites. Its application is vital for understanding individual variability in drug response due to genetic factors, particularly polymorphisms in the cytochrome P450 enzyme system.
Case Study: Population Pharmacokinetic Modeling
A study developed a population pharmacokinetic model for tramadol and O-desmethyltramadol in older patients. The model utilized a two-compartment approach to analyze the concentration-time profiles of both compounds following oral administration. This research highlighted significant interindividual variability in drug exposure and emphasized the importance of genetic testing for CYP2D6 variants to predict therapeutic outcomes and avoid toxicity .
| Parameter | Mean ± SD | Range |
|---|---|---|
| O-desmethyltramadol/tramadol ratio | 0.26 ± 0.2 | 0.08–0.82 |
| Plasma concentrations (ng/mL) | Varies significantly across subjects | - |
Clinical Toxicology
The compound is also pivotal in clinical toxicology, where it serves as an internal standard for quantifying tramadol and its metabolites in biological samples. This application is essential for forensic analysis and monitoring therapeutic drug levels.
Application in Urine Drug Testing
This compound is utilized in urine drug testing protocols to ensure accurate quantification of tramadol metabolites. Its stable isotope labeling allows for precise measurements using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Analgesic Efficacy Studies
Research has demonstrated that O-desmethyltramadol has a significantly higher affinity for the μ-opioid receptor compared to tramadol itself, making it a critical focus in studies examining analgesic efficacy.
Case Study: Analgesic Profiles
A comparative study evaluated the analgesic profiles of tramadol versus its metabolite O-desmethyltramadol across different CYP2D6 genotypes. The findings indicated that extensive metabolizers experienced superior analgesic effects due to higher concentrations of O-desmethyltramadol, while poor metabolizers showed inadequate analgesia .
Drug Interaction Studies
Understanding the interactions between tramadol and other medications is crucial for optimizing pain management strategies. This compound serves as an internal standard in studies assessing how concomitant medications influence the pharmacokinetics of tramadol.
Example: Interaction with CYP Inhibitors
A study investigated how CYP3A4 inhibitors affect tramadol and O-desmethyltramadol plasma concentrations. Results indicated that patients using these inhibitors had significantly elevated levels of O-desmethyltramadol, which could lead to increased analgesic effects but also raise the risk of adverse effects .
Research on Genetic Polymorphisms
The role of genetic polymorphisms in drug metabolism is a significant area of research involving this compound. Studies have shown that variations in CYP2D6 can lead to substantial differences in how individuals metabolize tramadol into its active form.
Genotype-Phenotype Correlations
Research correlating CYP2D6 genotypes with plasma concentrations of tramadol and O-desmethyltramadol has highlighted how these genetic factors impact therapeutic outcomes, underscoring the necessity for personalized medicine approaches in pain management .
Mechanism of Action
O-Desmethyl Tramadol-d6 exerts its effects by acting on the central nervous system. It primarily targets the µ-opioid receptors, where it acts as an agonist. This interaction leads to the inhibition of pain signals in the brain and spinal cord. Additionally, this compound inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.
Oxycodone-D3: A deuterated form of oxycodone used as an internal standard in analytical chemistry.
N-Desmethyl-cis-tramadol hydrochloride: A related compound used in similar applications.
Uniqueness
O-Desmethyl Tramadol-d6 is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. Its use as an internal standard in GC-MS and LC-MS makes it invaluable in forensic and clinical toxicology .
Biological Activity
O-Desmethyl Tramadol-d6 (ODT-d6) is a deuterated analog of O-desmethyltramadol, the primary active metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for its application in pharmacology, toxicology, and clinical settings. This article reviews the biochemical properties, mechanisms of action, pharmacokinetics, and potential clinical implications of ODT-d6.
ODT-d6 is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of tramadol and its metabolites. ODT-d6 exhibits interactions with various enzymes and proteins in the body, affecting cellular signaling pathways and gene expression .
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₇D₆NO₂ |
| Molecular Weight | 291.85 g/mol |
| Solvent | Methanol |
| Primary Metabolism | CYP2D6 |
| Affinity for μ-opioid Receptors | 700-fold higher than tramadol |
The analgesic effects of ODT-d6 are primarily mediated through its action on opioid receptors and the inhibition of serotonin and norepinephrine reuptake. Specifically:
- Opioid Receptors : ODT-d6 binds to μ-opioid receptors, leading to significant analgesic effects.
- Monoamine Reuptake Inhibition : It inhibits the reuptake of serotonin and norepinephrine, enhancing their synaptic availability and contributing to pain relief .
Pharmacokinetics
A population pharmacokinetic model has been developed to understand the behavior of ODT in various populations, particularly older adults. This model helps in predicting drug concentrations based on individual patient characteristics such as age, weight, and concurrent medications .
Table 2: Pharmacokinetic Parameters of O-Desmethyl Tramadol
| Parameter | Value |
|---|---|
| Mean ± SD (n=17) | 0.26 ± 0.2 (0.08–0.82) |
| Clearance (CL) | Variable across individuals |
| Volume of Distribution (Vd) | Not specified |
Case Studies and Clinical Implications
Recent studies have highlighted the safety profile and analgesic efficacy of desmetramadol (which includes ODT) compared to tramadol. In controlled trials, desmetramadol demonstrated similar analgesic effects without the metabolic liabilities associated with tramadol's metabolism via CYP2D6. This is particularly relevant for patients with varying CYP2D6 genotypes who may experience different therapeutic outcomes based on their metabolic capacity .
Case Study Overview
Q & A
Q. How should O-Desmethyl Tramadol-d6 be stored and prepared for use in analytical methods?
this compound should be stored at -20°C in tightly sealed ampules to maintain stability. For preparation, dilute the reference standard in methanol to create calibrators or quality control samples. Use fresh aliquots to avoid degradation, and verify concentrations via LC-MS/MS with deuterated internal standards (e.g., tramadol-d6) for accuracy .
Q. What chromatographic conditions are recommended for separating this compound from its parent compound in biological matrices?
A Kinetex biphenyl column (150 × 3.0 mm, 2.6 μm) with a mobile phase of 0.1% aqueous acetic acid and methanol (4:6 v/v) at 45°C is effective. Monitor ions at m/z 250.0 (O-desmethyltramadol) and 256.0 (O-desmethyltramadol-d6) for quantification. Liquid-liquid extraction with tert-butyl methyl ether and sodium hydroxide improves sample cleanup .
Q. How can researchers validate the accuracy of this compound quantification in pharmacokinetic studies?
Use cross-validated reference standards from multiple vendors (e.g., Toronto Research Chemicals, Cerilliant) to prepare independent quality control samples. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) in biological matrices like plasma or urine. Include deuterated internal standards (e.g., tramadol-d6) to correct for matrix effects .
Advanced Research Questions
Q. What strategies resolve discrepancies in this compound recovery caused by variable matrix lipophilicity?
For matrices with wide logP ranges (e.g., blood, oral fluid), employ electromembrane extraction (EME) with a conductive vial setup. Optimize the liquid membrane composition (e.g., 2-nitrophenyl octyl ether) to accommodate both hydrophilic (logP 0.7) and lipophilic (logP 5.0) opioids. Validate against a pre-established UHPLC-MS/MS method to ensure robustness .
Q. How do CYP2D6 polymorphisms impact the interpretation of this compound pharmacokinetic data?
CYP2D6 genetic variants significantly affect tramadol O-demethylation. In studies involving methadone or buprenorphine co-administration, use CYP2D6 genotyping to stratify participants. Quantify unbound O-desmethyltramadol enantiomers via ultrafiltration-LC-MS/MS to assess free metabolite fractions, as protein binding varies with polymorphisms .
Q. What chiral separation methods enable simultaneous analysis of tramadol and this compound enantiomers?
Use an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) chiral column with ethanol-water-diethylamine (80:20:0.1 v/v/v) as a green mobile phase. This achieves baseline separation of (+)- and (-)-enantiomers for both compounds, with LOQs of 1.14–1.40 μg/mL . Ethanol reduces solvent toxicity compared to acetonitrile or methanol .
Q. How can automated high-throughput workflows improve reproducibility in this compound analysis?
Implement volumetric dried blood spot (DBS) cards with automated extraction using 2-propanol/acetonitrile. Couple with LC-MS/MS using tramadol-13C-d3 as an internal standard. This method reduces manual errors and achieves CVs <10% for inter-day precision .
Data Contradiction and Troubleshooting
Q. Why might this compound signal suppression occur in LC-MS/MS, and how is it mitigated?
Signal suppression often arises from ionizable matrix components (e.g., phospholipids in plasma). Use post-column infusion to identify suppression zones. Apply matrix-matched calibration or standard addition to correct for effects. Alternatively, optimize extraction protocols (e.g., EME) to reduce co-eluting interferences .
Q. How should researchers address inconsistent metabolite ratios in tramadol metabolism studies?
Inconsistencies may stem from CYP2D6 inhibitor co-administration (e.g., paroxetine) or ontogenetic variability in neonatal studies. Include control groups with known CYP2D6 phenotypes and use enantioselective assays to distinguish between active (+)-O-desmethyltramadol and inactive (-)-enantiomers .
Methodological Best Practices
- Internal Standards : Always use isotopically labeled analogs (e.g., tramadol-d6, O-desmethyltramadol-d6) to correct for extraction efficiency and ionization variability .
- Column Selection : Biphenyl or pentafluorophenyl columns enhance retention and resolution of polar metabolites compared to C18 phases .
- Storage Stability : Avoid repeated freeze-thaw cycles; aliquot reference standards into single-use vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
